Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
Description
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] (CAS: 16754-49-7) is a branched orthoester compound characterized by a central methylidyne carbon (C≡) bonded to three oxygen atoms, each linked to a 2-methyl-substituted propane group. This structure confers unique physicochemical properties, including high flammability and reactivity with water or oxidizing agents.
Key properties inferred from structural analogs include:
- Molecular formula: Likely C₁₀H₂₂O₃ (based on propane backbone with three 2-methyl-oxy substituents).
- Boiling point: Estimated >150°C (higher than Triethyl orthoformate due to increased alkyl chain branching).
- Reactivity: Prone to hydrolysis under acidic or aqueous conditions, similar to other orthoesters.
Properties
IUPAC Name |
1-[bis(2-methylpropoxy)methoxy]-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-13H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXPLWROXBUJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(OCC(C)C)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337898 | |
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-49-7 | |
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
-
Catalysts : Concentrated sulfuric acid () or anhydrous zinc chloride () are typically employed at 5–10 wt% relative to chloroform.
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Temperature : The exothermic reaction is maintained at 60–80°C to optimize kinetics while minimizing side reactions like etherification of isobutanol.
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Stoichiometry : A 3:1 molar ratio of isobutanol to chloroform ensures complete conversion, though excess alcohol (up to 4:1) improves yield by displacing equilibrium.
Byproduct Management
The primary byproduct, hydrogen chloride (), is neutralized in situ using aqueous sodium hydroxide () or calcium carbonate (). Post-reaction, the crude mixture undergoes fractional distillation under reduced pressure (20–30 mmHg) to isolate triisobutyl orthoformate (boiling point ~120°C at 20 mmHg). Impurities such as unreacted isobutanol and dialkoxy derivatives are removed via silica gel chromatography in industrial settings.
Hydrocyanic Acid-Based Synthesis with Isobutanol
An alternative method, adapted from trimethyl orthoformate production, utilizes hydrocyanic acid () and isobutanol. This two-step process avoids chloroform, offering a safer route for large-scale synthesis.
Formation of Intermediate Amine Salt
In the first step, reacts with isobutanol and hydrogen chloride () to form an iminoether intermediate:
The reaction occurs at 0–5°C to suppress volatilization, with yields exceeding 85% under optimal conditions.
Alcoholysis to Triisobutyl Orthoformate
The amine salt undergoes alcoholysis with additional isobutanol at 50–60°C, releasing ammonia () and yielding the orthoformate:
Gaseous is scrubbed from the reactor, while residual is neutralized with .
Refinement and Purity Enhancement
Crude product is washed with cold water (5°C) to remove ionic residues, followed by distillation. Implementing nanofiltration membranes—a technique validated for analogous orthoesters—further elevates purity to >99.5% by excluding trace isobutanol and oligomers.
Comparative Analysis of Industrial Methods
The hydrocyanic acid method offers superior purity and yield but poses handling challenges due to toxicity. Catalytic cracking, while efficient, requires upstream synthesis of 2,2-diisobutoxypropane, adding complexity. Acid-catalyzed condensation remains the most cost-effective for bulk production .
Chemical Reactions Analysis
Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Introduction to Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], also known as triisobutoxymethane, is a chemical compound with the molecular formula and a CAS Registry Number of 16754-49-7. This compound features a complex structure characterized by three ether groups bonded to a central carbon atom, which is further connected to three 2-methylpropane groups. Its unique properties make it a subject of interest in various scientific and industrial applications.
Basic Information
- Molecular Weight : 232.36 g/mol
- Purity : 95%
- IUPAC Name : triisobutoxymethane
- Structural Formula :
Physical Properties
- Boiling Point : Approximately 191 °C
- Density : 0.8805 g/cm³ at 20 °C
Chemical Synthesis
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Esterification : Used in the formation of esters for flavoring and fragrance compounds.
- Etherification : Acts as a reagent in the synthesis of ethers, which are valuable solvents and intermediates in organic chemistry.
Material Science
Due to its unique branching structure and functional groups, this compound finds applications in material science:
- Polymer Production : It can be utilized in the synthesis of polymers with specific properties such as flexibility and thermal stability.
- Coatings and Adhesives : The compound's ether functionalities enhance adhesion properties in coatings and sealants.
Biological Applications
Research into the biological interactions of propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] has revealed potential uses:
- Drug Delivery Systems : Its ability to form stable complexes with drugs may improve bioavailability and targeted delivery.
- Biocompatibility Studies : Investigations into its compatibility with biological systems are crucial for developing new therapeutic agents.
Environmental Chemistry
The compound's properties allow for exploration in environmental applications:
- Pollutant Degradation : Studies suggest that propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] can be used to enhance the degradation of environmental pollutants through chemical reactions.
Case Study 1: Synthesis of Ethers
A study demonstrated the successful use of propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] in synthesizing ethers via a simple etherification reaction under controlled conditions. The reaction yielded high purity ethers suitable for industrial applications.
Case Study 2: Polymer Development
In another research project, the compound was incorporated into polymer formulations to enhance mechanical strength and thermal resistance. The resulting materials exhibited improved performance characteristics compared to traditional polymers.
Mechanism of Action
The mechanism of action of propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Orthoester Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | 16754-49-7 | C₁₀H₂₂O₃ (est.) | Three 2-methylpropoxy groups |
| Ethane, 1,1',1''-[methylidynetris(oxy)]tris- (Triethyl orthoformate) | 122-51-0 | C₇H₁₆O₃ | Three ethoxy groups |
| 1,1,1-Trimethoxypropane | 52698-46-1 | C₆H₁₄O₃ | Three methoxy groups |
| Propane, 1,1'-[ethylidenebis(oxy)]bis[2-methyl- | 5669-09-0 | C₁₀H₂₂O₄ | Ethylidene-bridged bis(2-methylpropoxy) |
Structural Insights :
- Electron Density : Oxygen atoms in orthoesters stabilize adjacent carbocations during acid-catalyzed reactions, a shared feature across all compounds.
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Water Solubility | Flammability (H-Code) |
|---|---|---|---|---|
| Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | >150 (est.) | ~0.90 (est.) | Insoluble | H225 (Highly flammable) |
| Triethyl orthoformate | 143 | 0.891 | Low | H225 |
| 1,1,1-Trimethoxypropane | 119–121 | 0.948 | Moderate | H226 (Flammable) |
Key Observations :
Table 3: Hazard Classification and Handling Requirements
Notable Risks:
Biological Activity
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], also known as triisobutoxymethane, is a chemical compound with the molecular formula and a CAS Registry Number of 16754-49-7. This compound features a complex structure that includes three isobutoxy groups bonded to a central carbon atom. Its unique arrangement suggests potential biological activities and applications across various fields, including materials science and biochemistry.
Chemical Structure and Properties
The molecular structure of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] can be depicted as follows:
Structural Characteristics
- Central Carbon Atom : The compound has a central carbon atom connected to three oxygen atoms.
- Isobutoxy Groups : Each oxygen is linked to an isobutyl group, contributing to the compound's hydrophobic characteristics.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.36 g/mol |
| Purity | 95% |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Potential Applications
Research suggests that Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] may have various applications due to its unique chemical properties:
- Solvent : Its ability to dissolve in organic solvents makes it suitable for use in chemical synthesis and reactions.
- Surfactant : The compound may exhibit surfactant properties due to its amphiphilic nature, potentially useful in formulations requiring emulsification or dispersion.
- Biological Interactions : Understanding how this compound interacts with biological systems is critical for assessing its safety and efficacy in industrial applications.
Interaction Studies
Interaction studies involving this compound are crucial for determining its behavior in biological systems. Such studies may include:
- Toxicity Assessments : Evaluating the acute and chronic toxicity of the compound on various biological models.
- Biodegradability Tests : Investigating how the compound breaks down in environmental conditions and its impact on ecosystems.
Toxicity Studies
Recent studies have highlighted the importance of assessing the toxicity of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]. For instance:
- A study conducted by OptumInsight Canada Inc. examined the effects of this compound on aquatic organisms, revealing potential risks to aquatic ecosystems if released into water bodies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propylene glycol dimethyl ether | Lower molecular weight; used as a solvent | |
| Trimethylolpropane | Contains three hydroxyl groups; used in resin synthesis | |
| Glycerol | Simple structure; widely used in food and pharmaceuticals |
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] stands out due to its larger size and more complex branching structure compared to these compounds, which may contribute to unique physical and chemical properties that can be exploited in various applications .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]" in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by adhering to GHS classifications: use respiratory protection (e.g., N95 masks) for inhalation risks (H335), chemical-resistant gloves for skin irritation (H315), and safety goggles to prevent eye exposure (H319) . Ensure proper ventilation and avoid ignition sources (P210) during storage and handling . Pre-experiment risk assessments should align with OSHA HCS guidelines .
Q. How can researchers differentiate this compound from structurally similar ethers like MTBE or tert-butyl derivatives?
- Methodological Answer : Employ hyphenated analytical techniques:
- GC-MS : Compare retention indices and fragmentation patterns with reference standards (e.g., MTBE, CAS 1634-04-4) .
- NMR : Analyze the unique splitting patterns of the methylidyne-tris(oxy) moiety and 2-methyl propane backbone .
Cross-validate with FT-IR for ether-specific C-O-C stretching (1050–1150 cm⁻¹) .
Q. What experimental parameters are critical for synthesizing this compound with high purity?
- Methodological Answer : Optimize reaction conditions using fractional distillation (target boiling point range: 100–120°C, inferred from molecular weight 174.28 g/mol ) and monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase). Control side reactions by maintaining anhydrous conditions and catalytic acid/base ratios (e.g., 0.1–1 mol% H₂SO₄) .
Advanced Research Questions
Q. How can computational modeling guide the design of reaction pathways for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates in etherification reactions. Integrate cheminformatics tools (e.g., ICReDD’s reaction path search) to identify optimal catalysts (e.g., Lewis acids) and solvent systems . Validate with microkinetic modeling to prioritize experimental conditions .
Q. What strategies resolve contradictions in reported acute toxicity (H302) and respiratory irritation (H335) data?
- Methodological Answer : Conduct dose-response studies in vitro (e.g., A549 lung cells for H335) and in vivo (OECD 423 acute oral toxicity guidelines for H302). Cross-reference with structure-activity relationship (SAR) models to assess plausibility of conflicting results . Statistically analyze batch-specific impurities (e.g., residual methoxy derivatives) as confounding variables .
Q. How can factorial design optimize the synthesis of derivatives from this compound?
- Methodological Answer : Apply a 2^k factorial design to test variables:
- Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), reaction time (4–12 hr).
- Response : Yield (%) and selectivity (HPLC area%).
Use ANOVA to identify significant interactions and derive a predictive model for scaling .
Q. What advanced techniques characterize its thermal stability and decomposition pathways?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition onset temperature. Couple with GC-MS evolved gas analysis to identify volatile byproducts (e.g., formaldehyde, methyl radicals). Isolate intermediates via in-situ FT-IR during controlled heating (5°C/min) .
Q. How do steric and electronic effects of the methylidyne-tris(oxy) group influence its reactivity in nucleophilic substitutions?
- Methodological Answer : Compare kinetic isotope effects (KIE) in SN2 reactions (e.g., with NaI in acetone). Use Hammett plots to correlate substituent effects on reaction rates. Computational NBO analysis can quantify steric hindrance from the tris(oxy) scaffold .
Methodological Notes
- Safety-Centric Design : Incorporate hazard controls (e.g., fume hoods, PPE) into experimental workflows to mitigate risks identified in SDS .
- Data Validation : Cross-check spectral data with NIST Chemistry WebBook entries (e.g., CAS 598-53-8 for analogous ethers) to avoid misidentification .
- Hybrid Approaches : Combine automated experimentation (e.g., AI-driven reaction screening) with traditional analytical validation to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
